Fluorescent Thiol Probe

Description

Significance of Endogenous Thiols in Biological Systems

Endogenous thiols are a class of organic compounds containing a sulfhydryl (-SH) group that are fundamental to numerous biological processes. Their unique chemical reactivity, particularly the nucleophilic nature of the thiol group, underpins their diverse and critical functions within living organisms. nih.govrsc.org

Thiols are central to maintaining cellular redox homeostasis, the delicate balance between reducing and oxidizing conditions within a cell. scispace.comfrontiersin.org This balance is crucial for normal cellular function, and its disruption can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Thiols, such as glutathione (B108866), are major cellular antioxidants, protecting cells from damage by reactive oxygen species (ROS). researchgate.netcreative-proteomics.com They directly scavenge ROS and participate in enzymatic detoxification pathways. nih.gov Beyond their protective role, thiols are also key players in redox signaling. frontiersin.org The reversible oxidation and reduction of thiol groups in proteins, a process known as redox switching, acts as a molecular switch to regulate protein function and control various signaling pathways. frontiersin.orgcreative-proteomics.com This fine-tuning of cellular signaling is essential for responses to both normal physiological cues and environmental stresses. frontiersin.org

The physiological and pathological roles of thiols are extensive and interconnected. nih.govnih.gov Normal levels of thiols are essential for a wide range of processes, including protein synthesis, enzyme catalysis, and immune responses. creative-proteomics.commdpi.com However, abnormal concentrations of thiols are associated with a variety of diseases. rsc.orgmdpi.com For instance, elevated levels of homocysteine are a known risk factor for cardiovascular diseases. rsc.org Deficiencies in cysteine can lead to slowed growth and liver damage. rsc.org Furthermore, alterations in glutathione levels are linked to neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as cancer and liver injury. mdpi.com The involvement of thiols in such a wide array of pathological conditions underscores their importance as biomarkers and potential therapeutic targets. rsc.orgmdpi.com

Among the numerous thiols in the body, three low-molecular-weight biothiols are of particular importance: cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). nih.govmdpi.com

Glutathione (GSH) is the most abundant non-protein thiol in cells, with concentrations typically ranging from 1 to 10 mM. mdpi.com It is a tripeptide synthesized from glutamate, cysteine, and glycine. acs.org GSH is a cornerstone of the cellular antioxidant defense system and is involved in detoxification, signal transduction, and gene regulation. mdpi.com The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of the cell's redox state. rsc.org

Cysteine (Cys) is an amino acid and a precursor for the synthesis of GSH and other important biomolecules. mdpi.com Cellular concentrations of Cys are significantly lower than GSH, typically ranging from 30 to 200 μM. mdpi.com Cysteine residues in proteins are crucial for their structure and function, forming disulfide bonds that stabilize protein conformation and acting as key components of enzyme active sites. creative-proteomics.com

Homocysteine (Hcy) is another sulfur-containing amino acid, but it is not incorporated into proteins. Its concentration in cells is the lowest of the three, generally between 5 and 12 μM. mdpi.com Hcy is an intermediate in the metabolism of methionine. While essential in this metabolic pathway, elevated levels of Hcy are linked to various health problems, particularly cardiovascular disease. mdpi.comrsc.org

The structural similarities and interconversion pathways of these three biothiols present a significant challenge for their individual detection and quantification. mdpi.comrsc.org

| Biothiol | Typical Cellular Concentration | Key Functions | Associated Pathologies (Abnormal Levels) |

|---|---|---|---|

| Glutathione (GSH) | 1–10 mM | Antioxidant defense, detoxification, redox signaling | Neurodegenerative diseases, cancer, liver injury |

| Cysteine (Cys) | 30–200 μM | Protein synthesis, precursor to GSH, enzyme catalysis | Slowed growth, liver damage, skin lesions |

| Homocysteine (Hcy) | 5–12 μM | Methionine metabolism intermediate | Cardiovascular diseases, homocystinuria |

Hydrogen sulfide (B99878) (H₂S) has emerged as the third recognized gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). nih.govvt.edu This means it acts as a gaseous signaling molecule, freely diffusing across cell membranes to transmit information between cells without the need for a specific receptor. mdpi.com H₂S is endogenously produced from cysteine and homocysteine by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govmdpi.com It plays a vital role in a multitude of physiological processes, particularly in the cardiovascular and nervous systems. nih.gov For instance, H₂S is a potent vasodilator, contributing to the regulation of blood pressure. nih.gov It also exhibits anti-inflammatory and antioxidant properties. mdpi.com The physiological concentration of H₂S is very low, estimated to be around 3 μM in some contexts. nih.gov

Aromatic thiols, such as thiophenol (also known as phenyl mercaptan or benzenethiol), are a class of sulfur compounds with significant industrial and environmental relevance. researchgate.netmdpi.com They are utilized as raw materials in the synthesis of a wide range of products, including pesticides, pharmaceuticals, dyes, and polymers like polyphenylene sulfide (PPS). mdpi.comresearchgate.net Thiophenol can also be found in crude oil and may enter the environment through industrial effluents and petroleum contamination. mdpi.com Due to its toxicity to living organisms, the presence of thiophenol in water and other environmental compartments is a concern. mdpi.comresearchgate.net This has driven the development of methods for its detection and removal from aqueous solutions. researchgate.netmdpi.com

Rationale for Utilizing Fluorescent Probes in Thiol Detection and Imaging

The dynamic and uneven distribution of thiols within biological systems, coupled with their critical roles in health and disease, necessitates powerful tools for their detection and quantification. nih.govnih.gov Fluorescent probes have become an invaluable tool in this endeavor for several key reasons: mdpi.com

High Sensitivity and Spatiotemporal Resolution: Fluorescent probes offer exceptional sensitivity, enabling the detection of low concentrations of thiols. nih.govrsc.org They also provide excellent spatiotemporal resolution, allowing researchers to visualize the distribution and dynamic changes of thiols within living cells and even specific subcellular compartments in real-time. nih.govnih.gov

Non-Invasive Live-Cell Imaging: A major advantage of fluorescent probes is their ability to be used in living cells and organisms non-invasively. nih.gov This allows for the study of thiol dynamics in their native biological context, which is often lost when using methods that require cell lysis. rsc.org

Simplicity and Versatility: The use of fluorescence microscopy is a relatively straightforward and widely accessible technique. nih.gov The versatility of fluorescent probe design allows for the development of probes with specific properties, such as ratiometric responses (where the ratio of two emission wavelengths is measured, providing a more robust signal) and the ability to target specific organelles. nih.gov

Discrimination Between Different Thiols: While challenging due to their structural similarities, significant progress has been made in designing fluorescent probes that can selectively detect one type of biothiol over others. rsc.orgrsc.org This is often achieved by exploiting subtle differences in their reactivity. rsc.org

The development of fluorescent probes has revolutionized the study of thiol biology, providing unprecedented insights into their complex roles in physiological and pathological processes. rsc.org

Advantages of Fluorescence-Based Sensing for Thiol Research

Fluorescence-based sensing offers a multitude of advantages for studying thiols, making it a preferred method for researchers. sioc-journal.cnrsc.orgmtu.edu One of the primary benefits is high sensitivity, allowing for the detection of thiols at very low concentrations. sioc-journal.cnrsc.org This is crucial as the cellular concentrations of thiols like cysteine and homocysteine are in the micromolar range, while glutathione is more abundant, ranging from 1 to 10 mM. rsc.orgnih.gov

Another key advantage is the ability to perform real-time, in-situ monitoring of thiol levels within living cells and organisms. sioc-journal.cn This provides dynamic information about cellular processes and redox status, which is not easily achievable with other methods. rsc.org The non-invasive nature of fluorescence imaging allows for the study of thiols in their native environment with minimal perturbation to the biological system. nih.gov

Furthermore, fluorescent probes can be designed to provide high selectivity for specific thiols. sioc-journal.cn Given the structural similarities between Cys, Hcy, and GSH, designing probes that can distinguish between them is a significant challenge that has been a major focus of probe development. rsc.orgresearchgate.net The development of ratiometric fluorescent probes has also been a significant advancement, as they allow for more accurate quantification by minimizing the effects of environmental factors and probe concentration. mtu.edu Additionally, the use of fluorophores that emit in the near-infrared (NIR) region offers advantages such as deeper tissue penetration and reduced background fluorescence from biological samples. nih.govmdpi.com

The versatility of fluorescent probes is another significant benefit. They can be engineered to target specific subcellular organelles, providing spatial resolution of thiol distribution. nih.gov This capability is vital for understanding the localized roles of thiols in different cellular compartments.

Historical Context and Evolution of Fluorescent Thiol Probes

The detection of biological thiols has been a subject of scientific inquiry for over a century, following the discoveries of cysteine, glutathione, and homocysteine. scispace.com However, the use of fluorescent probes for this purpose began to emerge after 1960 and has seen a significant resurgence in the last two decades. scispace.com This renaissance has been fueled by advancements in laser scanning confocal microscopy and the ability to rationally design probes with specific functionalities. scispace.com

Early methods for thiol detection often relied on reactions that resulted in a color change, such as the use of Ellman's reagent, developed around 1961, which is still used for quantifying accessible protein thiols. nih.gov The first fluorescent probe based on a nucleophilic addition reaction (NAR) mechanism was reported in 1964 by Kanaoka, utilizing the reaction between a maleimide (B117702) moiety and thiols to produce a "turn-on" fluorescent response. rsc.org

Over the past 60 years, the design of fluorescent thiol probes has evolved significantly, moving from simple "turn-on" or "turn-off" responses to more sophisticated mechanisms. rsc.orgresearchgate.net Researchers have developed probes based on various chemical reactions, including:

Michael addition rsc.orgrsc.org

Cyclization with aldehydes rsc.orgrsc.org

Cleavage of sulfonamides and sulfonate esters rsc.org

Disulfide cleavage rsc.org

Nucleophilic substitution reactions (NSR) rsc.org

A significant milestone in the evolution of these probes was the development of sensors capable of discriminating between different thiols. rsc.org This was achieved by exploiting subtle differences in their reactivity, the spacing between their sulfhydryl and amino groups, and their distinct cellular concentrations and pKa values. rsc.org For instance, the design of probes with multiple reaction sites has enabled the simultaneous discrimination of Cys and GSH through different emission channels. rsc.orgresearchgate.net

The development of two-photon fluorescent probes has been another major advancement, offering deeper tissue penetration and reduced phototoxicity, making them suitable for in vivo imaging. rsc.org Furthermore, the incorporation of various fluorophore scaffolds like BODIPY, rhodamine, fluorescein (B123965), and cyanine (B1664457) has expanded the range of available probes with diverse photophysical properties. nih.govmdpi.com The ongoing research in this field continues to focus on improving the selectivity, sensitivity, and applicability of fluorescent thiol probes for a deeper understanding of their biological roles. scispace.com

Structure

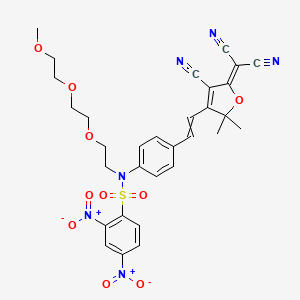

2D Structure

Properties

Molecular Formula |

C31H30N6O10S |

|---|---|

Molecular Weight |

678.7 g/mol |

IUPAC Name |

N-[4-[2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3 |

InChI Key |

CDPMXQUCTGVMFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

Design Principles and Sensing Mechanisms of Fluorescent Thiol Probes

Fundamental Photophysical Mechanisms in Fluorescent Thiol Probe Design

The development of effective fluorescent thiol probes relies on the strategic implementation of several key photophysical processes. These mechanisms govern the probe's fluorescence output in the absence and presence of thiols, enabling sensitive and selective detection.

Photoinduced Electron Transfer (PET) Quenching and Restoration

Photoinduced Electron Transfer (PET) is a widely employed mechanism in the design of "turn-on" fluorescent probes. In this design, the fluorophore is covalently linked to a thiol-reactive group that also functions as an electron-rich or electron-poor quencher. In the "off" state, the fluorescence of the fluorophore is quenched due to the transfer of an electron between the excited fluorophore and the quencher. ucla.edu

The sensing mechanism is initiated when a thiol compound reacts with the reactive group, cleaving it from the fluorophore. This cleavage event disrupts the PET process, thereby restoring the fluorescence of the fluorophore, leading to a "turn-on" signal that is proportional to the thiol concentration. ucla.edu A notable example is the HMBQ-Nap 1 probe, which utilizes a hydroxymethylbenzoquinone (HMBQ) unit as both a PET quencher and a thiol reaction site, linked to a 4-amino-9-(n-butyl)-1,8-naphthalimide (Nap 2) fluorophore. nih.govacs.org The thermodynamic feasibility of this quenching can be estimated using the Rehm-Weller equation. acs.org Another example involves a pyronin B fluorophore linked to a methoxythiophenol group, which acts as a PET quencher. mdpi.com Reaction with thiols via an SNAr reaction liberates the highly fluorescent pyronin. mdpi.com Similarly, probes using a naphthalimide fluorophore and a 4-nitrobenzene acceptor connected by a thioether bond exhibit fluorescence quenching via PET, which is reversed upon reaction with GSH. mdpi.com

| Probe Name | Fluorophore | Quencher/Reactive Group | Thiol Detected | Detection Limit | Reference |

| HMBQ-Nap 1 | 4-amino-9-(n-butyl)-1,8-naphthalimide | Hydroxymethylbenzoquinone (HMBQ) | General Thiols | Not Specified | nih.govacs.org |

| Probe 11 | Pyronin B | Methoxythiophenol | GSH, Cys, Hcy | Not Specified | mdpi.com |

| STP1, 2 | Naphthalimide | 4-nitrobenzene via thioether | GSH | 84 nM | mdpi.com |

Intramolecular Charge Transfer (ICT) Modulation

Intramolecular Charge Transfer (ICT) is another fundamental mechanism utilized in the design of fluorescent thiol probes, often leading to ratiometric sensing capabilities. ICT probes are typically composed of an electron donor and an electron acceptor moiety connected by a π-conjugated system. frontiersin.orgnih.gov Upon excitation, there is a transfer of electron density from the donor to the acceptor, resulting in a large Stokes shift. mdpi.com

The sensing strategy involves modifying either the donor or the acceptor with a thiol-specific reactive group. The reaction with a thiol alters the electronic properties of the system, leading to a change in the ICT process and a corresponding shift in the emission wavelength. For instance, a BODIPY-based probe incorporated a dinitrophenylsulfonyl (DNBS) group and a nitroolefin moiety. mdpi.com These groups act as both thiol reaction sites and quenchers through PET and ICT. The reaction with thiols disrupts these processes and restores the fluorescence of the BODIPY core. mdpi.com Another design involves a 7-amino coumarin (B35378) fluorophore linked to a Michael acceptor. Reaction with thiols alters the ICT character, causing a shift in the emission wavelength and enabling ratiometric detection of GSH with a detection limit of 20 nM. mdpi.com

| Probe Name | Fluorophore Core | Reactive Group | Thiol Detected | Key Feature | Reference |

| BODIPY-based probe | BODIPY | DNBS and nitroolefin | GSH, Hcy, Cys | Dual quenching (PET/ICT) | mdpi.com |

| TQ Green | 7-amino coumarin | Michael acceptor | GSH | Ratiometric detection | mdpi.com |

Förster Resonance Energy Transfer (FRET) Systems

Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. nih.govrsc.org For FRET to occur, there must be spectral overlap between the donor's emission and the acceptor's absorption, and the two must be in close proximity (typically 1-10 nm). nih.gov

In the context of thiol probes, a FRET system is constructed by linking a donor and acceptor pair with a thiol-cleavable linker. In the initial state, excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission. When a thiol cleaves the linker, the donor and acceptor are separated, disrupting FRET. This results in a decrease in acceptor emission and a simultaneous increase in donor emission, allowing for ratiometric detection. nih.gov An example of this is a probe where a naphthalimide donor and a rhodamine B acceptor are connected by a thioester bond. mdpi.com Reaction with thiols breaks the bond, separating the FRET pair. mdpi.com Another FRET-based two-photon probe, MT-1, was designed for mitochondrial thiols by integrating a naphthalimide donor and a rhodamine B acceptor. nih.gov

| Probe Name | Donor Fluorophore | Acceptor Fluorophore | Linker | Thiol Detected | Detection Limit (Cys) | Reference |

| N/A | Naphthalimide | Rhodamine B | Thioester | General Thiols | Not Specified | mdpi.com |

| MT-1 | Naphthalimide | Rhodamine B | Custom Linker | Cys, GSH, Hcy | 0.47 µM | nih.gov |

Aggregation-Induced Emission (AIE) Enhancement

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. mdpi.com This is in stark contrast to the aggregation-caused quenching (ACQ) effect often observed with traditional fluorophores. mdpi.com The underlying mechanism of AIE is the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov

AIE-based thiol probes are designed so that the AIE-active molecule (AIEgen) is initially in a disaggregated, non-emissive state. The introduction of a recognition site for thiols allows for a reaction that induces aggregation of the AIEgen, thereby "turning on" the fluorescence. For instance, a probe for cysteine and Fe³⁺ was developed where AIE dots selectively detect the metal ions through fluorescence quenching. The subsequent addition of cysteine restores the fluorescence. mdpi.com Another strategy involved the synthesis of a thiol-functionalized tetraphenylethylene (B103901) (TPE-SH₄), an AIEgen, which could form a gel network with switchable AIE characteristics. nih.gov

| Probe System | AIEgen | Sensing Strategy | Analyte | Detection Limit | Reference |

| AIE dots | Not Specified | On-off-on | Cu²⁺, Fe³⁺, Cysteine | 78 nM (Cysteine) | mdpi.com |

| TPE-SH₄ | Tetraphenylethylene | Thiol-ene click reaction | Thiols | Not Specified | nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton between a donor and an acceptor within the same molecule in the excited state. rsc.orgsemanticscholar.org This process leads to the formation of a transient tautomer with a significantly different electronic structure and a large Stokes shift. rsc.org

The design of ESIPT-based thiol probes often involves masking the proton donor group with a thiol-reactive moiety. This blocks the ESIPT process, and the probe exhibits the normal fluorescence of the initial form. Reaction with a thiol removes the masking group, restoring the intramolecular hydrogen bond and enabling the ESIPT process, which results in a new, red-shifted emission band. semanticscholar.org A probe based on 2-(2'-hydroxyphenyl)benzothiazole (HBT) was designed where the hydroxyl proton donor was blocked by a maleimide (B117702) group, which also acted as a PET quencher. nih.gov The reaction with thiols restored the ESIPT process and fluorescence. nih.gov A derivative of 3-thiolflavone, 2-(4-(diethylamino)phenyl)-3-mercapto-4H-chromen-4-one (3NTF), demonstrated the first experimental observation of ESIPT involving a thiol proton. acs.org

| Probe Name | ESIPT Fluorophore | Reactive Group | Thiol Detected | Key Feature | Reference |

| Probe 1 | 2-(2'-hydroxyphenyl)benzothiazole | Maleimide | General Thiols | Combined ESIPT and PET | nih.gov |

| 3NTF | 3-thiolflavone derivative | Thiol group itself | N/A (mechanistic study) | Thiol-based ESIPT | acs.org |

Through-Bond Energy Transfer (TBET)

Through-Bond Energy Transfer (TBET) is a mechanism where energy is transferred between a donor and an acceptor that are connected through a conjugated linker. acs.orgresearchgate.net Unlike FRET, TBET does not require spectral overlap between the donor emission and acceptor absorption, which offers greater flexibility in the choice of fluorophores. acs.org

In a TBET-based probe, the donor and acceptor are part of a single conjugated system. The efficiency of energy transfer is modulated by a chemical reaction with the analyte. For thiol sensing, a reactive group for thiols can be incorporated into the conjugated linker. The reaction with a thiol can either enhance or inhibit the energy transfer process, leading to a ratiometric change in the fluorescence signal. While specific examples for thiol detection are less common in the provided search results, the principle has been applied to other analytes. For instance, a coumarin-rhodamine TBET system was developed for metal ion detection, where the metal ion-promoted reaction completes the conjugated system, enabling efficient energy transfer. acs.org This principle can be adapted for thiol detection by choosing a suitable thiol-triggered reaction that modulates the conjugation of the linker.

Chemical Reaction Strategies for Thiol Recognition in Fluorescent Probes

A variety of chemical reactions are employed to achieve selective thiol recognition. These strategies leverage the high nucleophilicity of the thiol group to induce specific chemical transformations within the probe molecule. The choice of reaction dictates the probe's selectivity, sensitivity, and response time. The primary strategies can be broadly categorized into nucleophilic addition and nucleophilic substitution reactions.

Nucleophilic addition reactions are a cornerstone in the design of fluorescent thiol probes. In these reactions, the thiol group, acting as a nucleophile, attacks an electron-deficient center in the probe molecule, leading to the formation of a new covalent bond. This addition disrupts the electronic conjugation of the probe, thereby altering its photophysical properties and generating a fluorescent signal.

The Michael addition, or 1,4-conjugate addition, is a widely utilized reaction for thiol detection. mdpi.com This reaction involves the addition of a thiolate anion to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov This disrupts the conjugated π-system, which often serves to quench the fluorescence of the attached fluorophore. The addition of the thiol restores the fluorescence, providing a "turn-on" signal.

Maleimides: The maleimide moiety is a highly efficient Michael acceptor for thiols. mdpi.com Probes incorporating a maleimide group are often non-fluorescent due to photoinduced electron transfer (PET) from the fluorophore to the maleimide. The Michael addition of a thiol to the double bond of the maleimide ring disrupts this PET process, resulting in a significant fluorescence enhancement. researchgate.net For example, a rhodamine B-based probe with a maleimide recognition unit exhibits a greater than 200-fold increase in fluorescence intensity upon reaction with GSH. mdpi.com

Acrylates: Acrylates are another class of Michael acceptors used in thiol probe design. The reaction of a thiol with an acrylate (B77674) group proceeds via a conjugate addition, which can lead to the release of a fluorophore or a change in its electronic environment. In some designs, the initial Michael addition is followed by an intramolecular cyclization, particularly with aminothiols like cysteine and homocysteine, which provides an additional layer of selectivity. mdpi.com

α,β-Unsaturated Ketones: Probes containing α,β-unsaturated ketones, or enones, function similarly to acrylate-based probes. The nucleophilic addition of a thiol to the enone moiety disrupts the conjugation and alters the fluorescence output. mdpi.com For instance, a fluorescein-based probe with an α,β-unsaturated ketone showed a 61-fold fluorescence enhancement upon reaction with thiols. nih.gov

Squaraines: Squaraine dyes, known for their sharp and intense absorption in the near-infrared (NIR) region, can be rendered thiol-responsive. mdpi.com The central four-membered ring of the squaraine is electrophilic and susceptible to nucleophilic attack by thiols. nih.gov This addition disrupts the extensive π-conjugation of the squaraine chromophore, leading to a colorimetric change and fluorescence quenching, providing a "turn-off" signal. nih.govresearchgate.net

Malononitriles: The dicyanovinyl group, present in malononitrile (B47326) derivatives, acts as a potent electron-withdrawing group and an effective Michael acceptor. rsc.org In coumarin-malonitrile conjugate probes, the malonitrile (B1257973) moiety quenches the coumarin fluorescence. The Michael addition of a thiol to the α,β-unsaturated malonitrile breaks the conjugation between the fluorophore and the quencher, resulting in a "turn-on" fluorescence response. rsc.orgresearchgate.net

Quinones: Quinone moieties are also employed as Michael acceptors in the design of thiol probes. mdpi.com The nucleophilic addition of a thiol to the quinone ring can alter the intramolecular charge transfer (ICT) properties of the molecule, leading to a change in its fluorescence. nih.gov For example, a probe based on 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) responds rapidly to biothiols, exhibiting a significant fluorescence enhancement. nih.govresearchgate.net

Table 1: Michael Addition-Based Fluorescent Thiol Probes

| α,β-Unsaturated System | Example Probe | Sensing Mechanism | Fluorescence Change | Reference |

|---|---|---|---|---|

| Maleimide | IPY-MAL | Michael addition of thiol to the C=C bond of the maleimide group. | Turn-on with a large Stokes shift (140 nm). | nih.gov |

| Acrylate | Curcumin-acrylate conjugate (CAC) | Michael addition followed by cyclization to release free curcumin. | Fluorescence quenching. | mdpi.com |

| α,β-Unsaturated Ketone | Fluorescein-based enone | 1,4-addition of thiols to the α,β-unsaturated ketone followed by spirolactam ring opening. | Up to 61-fold fluorescence enhancement. | mdpi.comnih.gov |

| Squaraine | Benzothiazolium squaraine | Nucleophilic addition of thiol to the electrophilic four-membered ring. | Decoloration and emission quenching. | nih.govacs.org |

| Malononitrile | Coumarin-malonitrile conjugate | Michael addition of a thiol group to the α,β-unsaturated malonitrile unit. | Turn-on fluorescence enhancement. | rsc.org |

| Quinone | DDN-O | Michael addition of thiol to the quinone ring. | Turn-on fluorescence enhancement. | nih.gov |

Fluorescent probes bearing aldehyde groups are a well-established class of sensors, particularly for the selective detection of cysteine and homocysteine over glutathione (B108866). mdpi.com The sensing mechanism involves a two-step process. First, the thiol group of Cys or Hcy reacts with the aldehyde to form a thiazolidine (B150603) or thiazinane ring, respectively. doi.org This cyclization alters the electronic properties of the fluorophore, leading to a change in fluorescence. Glutathione, lacking the α-amino group in the correct proximity to the thiol, cannot undergo this intramolecular cyclization and thus does not elicit a significant response. This strategy provides high selectivity for Cys and Hcy. mdpi.com For instance, a probe bearing an aldehyde on a coumarin dye showed a 3-fold selectivity for Cys over Hcy and no response to GSH. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for designing fluorescent thiol probes. This reaction involves the attack of a nucleophile (thiolate) on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the leaving group.

The 2,4-dinitrobenzenesulfonyl (DNBS) group is an excellent leaving group and an effective fluorescence quencher. mdpi.comresearchgate.net In probes utilizing this mechanism, a fluorophore is masked with a DNBS group, rendering it non-fluorescent. The highly nucleophilic thiol attacks the sulfur atom of the sulfonate ester, cleaving the S-O bond and releasing the free, highly fluorescent fluorophore. ucla.edunih.gov This results in a significant "turn-on" fluorescence signal. For example, a BODIPY-based probe with a DNBS moiety exhibited a 20-25 fold increase in fluorescence upon reaction with Cys or GSH. nih.gov

Similar to sulfonate esters, sulfonamides can also serve as thiol-responsive triggers. A fluorophore can be linked to a quenching group, such as a 2,4-dinitrobenzenesulfonyl moiety, via a sulfonamide bond. nih.gov The probe remains in a non-fluorescent or weakly fluorescent state. Upon reaction with a thiol, the sulfonamide bond is cleaved, liberating the fluorophore from the quencher and restoring its fluorescence. nih.gov A probe consisting of a hydroxymethylrhodamine green (HMRG) fluorophore and a DNBS quencher linked by a sulfonamide group showed up to a 7000-fold increase in fluorescence intensity upon reaction with GSH. nih.gov

Table 2: SNAr-Based Fluorescent Thiol Probes

| Reaction Type | Example Probe | Sensing Mechanism | Fluorescence Change | Reference |

|---|---|---|---|---|

| Cleavage of Sulfonate Esters | BODIPY-DNBS | Thiol-induced cleavage of the 2,4-dinitrobenzenesulfonate (B1228243) (DNBS) group. | 20-25 fold fluorescence increase. | nih.gov |

| Cleavage of Sulfonamides | HMRG-DNBS | Thiol-induced cleavage of the sulfonamide bond, releasing the HMRG fluorophore from the DNBS quencher. | Up to 7000-fold fluorescence increase. | nih.gov |

Nucleophilic Substitution Aromatic Reactions (SNAr)

Reaction with Active Halides

Fluorescent probes bearing active halide groups, such as iodoacetamides and chloroacetates, represent a common strategy for thiol detection. The fundamental principle of this mechanism is the high nucleophilicity of the thiol group (-SH), which readily reacts with the electrophilic carbon atom attached to the halogen. This nucleophilic substitution reaction, specifically an S_N2 reaction, results in the formation of a stable thioether bond and the displacement of the halide ion. nih.govnih.govpearson.com

The design of these probes can be tailored to either act as simple labeling agents or as "turn-on" fluorescent sensors. In labeling agents, the fluorophore is pre-attached to the haloacetamide moiety, and the reaction with a thiol covalently links the fluorophore to the target molecule, such as a protein cysteine residue. nih.gov While effective for tagging, this approach often does not produce a significant change in fluorescence intensity upon reaction. nih.gov

Conversely, "turn-on" probes are engineered to be weakly fluorescent or non-fluorescent in their initial state. The reaction with a thiol initiates a subsequent intramolecular cascade, such as a cyclization reaction, which liberates the fluorophore from a quenching group or restores its conjugated system, leading to a significant increase in fluorescence emission. rsc.org For instance, probes bearing a chloroacetate (B1199739) group can react with cysteine or homocysteine, leading to the displacement of the chloride, followed by an intramolecular cyclization that releases the free fluorophore. rsc.org

A notable example of a probe utilizing an active halide is Monochlorobimane (B1663430) (MCB). This probe becomes fluorescent after reacting with glutathione (GSH) in a reaction catalyzed by the enzyme glutathione-S-transferase (GST). nih.gov This enzymatic catalysis confers a high degree of specificity for GSH. Another example is the naphthalimide-based probe, Nap-I, which uses an iodoacetamide (B48618) group to label cysteine and selenocysteine (B57510) residues in proteins for detection in gel electrophoresis. mdpi.com

Table 1: Fluorescent Thiol Probes Based on Reaction with Active Halides

| Probe Name/Type | Active Group | Mechanism | Target Analyte(s) | Key Features |

|---|---|---|---|---|

| Haloacetamide Probes (General) | Haloacetamide (e.g., iodoacetamide) | Nucleophilic substitution (S_N2) forming a thioether bond. | Protein Cysteines, Thiols | Commonly used for labeling proteins. nih.gov |

| Chloroacetate-based Probes (e.g., Probe 37) | Chloroacetate | Halide displacement by thiol followed by intramolecular cyclization to release the fluorophore. | Cysteine, Homocysteine | "Turn-on" fluorescence response. rsc.org |

| Monochlorobimane (MCB) | Chloro | GST-catalyzed reaction with GSH forms a fluorescent conjugate. | Glutathione (GSH) | High specificity for GSH due to enzymatic catalysis. nih.gov |

| Nap-I | Iodoacetamide | Alkylation of thiol groups in proteins. | Cysteine and Selenocysteine residues in proteins | Used for fluorescent staining of proteins in SDS-PAGE. mdpi.com |

Disulfide Bond Cleavage

The reversible nature of the disulfide bond is a key feature exploited in the design of fluorescent probes for thiols. This mechanism is predicated on the thiol-disulfide exchange reaction, where a free thiol from the analyte attacks the disulfide bond (-S-S-) within the probe molecule. This reaction cleaves the disulfide bond, leading to the formation of a new disulfide and the release of a thiol-containing fragment from the probe. mdpi.comscienceopen.com

Probes based on this mechanism are typically designed to be in a "quenched" or non-fluorescent state. The disulfide bond often plays a crucial role in maintaining this quenched state, either by holding a quencher in proximity to the fluorophore or by disrupting the fluorophore's electronic structure. The cleavage of the disulfide bond by the target thiol disrupts this quenching mechanism, resulting in a "turn-on" fluorescent signal. researchgate.net

A common design strategy involves linking a fluorophore to a quenching moiety through a self-immolative linker that contains a disulfide bond. The thiol-induced cleavage of the disulfide initiates a spontaneous intramolecular cyclization or rearrangement of the linker, which in turn releases the free, and highly fluorescent, fluorophore. scienceopen.comresearchgate.net For example, some probes are designed such that the disulfide bond cleavage is followed by an intramolecular nucleophilic displacement, yielding a highly fluorescent amino-acetylnaphthalene derivative. mdpi.com

The specificity of these probes can be modulated. For instance, the probe Fast-TRFS was specifically designed to be a superfast fluorogenic probe for mammalian thioredoxin reductase, an enzyme that contains reactive thiol groups. Its mechanism relies on the simple reduction of the disulfide bond within the probe to switch on the fluorescence. illinois.edu Other probes, like probe 8, have been functionalized with targeting moieties, such as galactose, to direct them to specific cells or tissues, like hepatocytes, for targeted thiol imaging. mdpi.com

Table 2: Fluorescent Thiol Probes Based on Disulfide Bond Cleavage

| Probe Name | Mechanism | Target Analyte(s) | Key Features |

|---|---|---|---|

| Probe 7 | Thiol/disulfide exchange followed by intramolecular nucleophilic displacement. | Thiols | Yields a two-photon fluorescent product with a 10-fold fluorescence increase. mdpi.com |

| Probe 8 | Thiol/disulfide exchange with a galactose moiety for targeting. | Hepatic thiols | Accumulates selectively in the liver; emission maximum shifts from 473 nm to 540 nm. mdpi.com |

| ASS (64) | Disulfide bond cleavage leads to intramolecular cyclization and release of the fluorophore. | Biothiols | A two-photon fluorescent probe for imaging in live cells and tissues. scienceopen.com |

| Fast-TRFS | Simple reduction of a disulfide bond within the probe by the enzyme. | Mammalian thioredoxin reductase | Specific and superfast response with a >150-fold increase in emission intensity. illinois.edunih.gov |

Selenium-Nitrogen Bond Cleavage

Probes utilizing the cleavage of a selenium-nitrogen (Se-N) bond offer a highly selective and efficient method for detecting thiols. This mechanism leverages the strong nucleophilicity of the sulfhydryl group, which readily attacks the electrophilic selenium atom in the Se-N bond. This nucleophilic attack results in the cleavage of the Se-N bond and the formation of a selenenyl sulfide (B99878) (Se-S) bond. nih.gov

The design of these probes typically involves the incorporation of the Se-N bond into a non-fluorescent or weakly fluorescent scaffold. The Se-N bond often serves to lock the fluorophore in a quenched state, for example, by maintaining a rhodamine dye in its closed, non-fluorescent spirolactam form. The reaction with a thiol breaks the Se-N bond, which in turn allows the spirolactam ring to open, restoring the conjugated xanthene structure and leading to a dramatic increase in fluorescence. nih.gov

A pioneering example is a rhodamine-based probe where the Se-N bond cleavage by a thiol releases the highly fluorescent Rhodamine 6G. nih.gov This reaction is rapid and highly selective for thiols over other nucleophilic amino acids. The sensitivity of this class of probes is noteworthy, with detection limits reported in the nanomolar range, making them suitable for detecting both non-protein and protein thiols in biological samples. nih.gov

To enhance their utility in biological imaging, near-infrared (NIR) fluorescent probes based on Se-N bond cleavage have also been developed. These probes, such as Cy-NiSe and Cy-TfSe, are advantageous for in vivo applications due to the deeper tissue penetration and lower autofluorescence of NIR light. nih.gov The cleavage of the Se-N bond in these probes by thiols triggers a significant fluorescence response in the NIR region.

Table 3: Fluorescent Thiol Probes Based on Selenium-Nitrogen Bond Cleavage

| Probe Name | Fluorophore Scaffold | Mechanism | Target Analyte(s) | Key Features |

|---|---|---|---|---|

| Rhodamine-based probe 74 | Rhodamine 6G | Nucleophilic attack of thiol cleaves the Se-N bond, opening the spirolactam ring of rhodamine. | Thiols (protein and non-protein) | High sensitivity (1.4 nM detection limit) and selectivity. nih.gov |

| Cy-NiSe (80) | Cyanine (B1664457) | Se-N bond cleavage by thiols triggers a near-infrared fluorescence response. | Thiols | Near-infrared emission, suitable for imaging in cells and tissues. nih.gov |

| Cy-TfSe (81) | Cyanine | Se-N bond cleavage by thiols triggers a near-infrared fluorescence response. | Thiols | Near-infrared emission, suitable for imaging in cells and tissues. nih.gov |

| DAAQ-based probe | DAAQ (diaminoanthraquinone) | Cleavage of Se-N bond by different biothiols leads to distinct fluorescent products. | Cysteine, Homocysteine, Glutathione | Discriminates between different biothiols based on different fluorescence emissions. |

Metal-Sulfur Coordination Interactions (e.g., As(III)-based probes)

The strong affinity between certain metal ions and sulfur atoms forms the basis for another class of fluorescent thiol probes. These probes utilize metal-sulfur coordination to either quench or enhance fluorescence upon binding to thiols. A prominent example within this category is the use of trivalent arsenic (As(III)) compounds to detect proteins containing closely spaced cysteine residues.

The sensing mechanism of As(III)-based probes, such as FlAsH-EDT2, relies on the formation of a stable, high-affinity cyclic complex between the As(III) center and two adjacent thiol groups (vicinal thiols) of a tetracysteine tag genetically fused to a protein of interest. In its free form, the As(III) probe is often complexed with two molecules of a dithiol like 1,2-ethanedithiol (B43112) (EDT), which quenches its fluorescence. When the probe encounters the higher-affinity tetracysteine motif, the EDT molecules are displaced, and the binding of the fluorophore to the protein relieves the quenching, resulting in a bright fluorescent signal. The attack of a thiolate anion on the As(III) center releases a water molecule, and a subsequent intramolecular displacement of another water molecule by a second thiolate anion completes the formation of the stable cyclic complex.

While As(III)-based probes are highly specific for vicinal dithiols, other metal-based probes have been developed for more general thiol detection. These often work on a "turn-off" to "turn-on" principle. For instance, a fluorophore can be coordinated with a metal ion like mercury (Hg²⁺), which quenches its fluorescence. The introduction of thiols, which have a very high affinity for mercury, will sequester the Hg²⁺ from the fluorophore, restoring its fluorescence. This displacement approach allows for the sensitive detection of thiols. The thermodynamic preference for the formation of metal-thiol complexes drives the sensing mechanism.

Table 4: Fluorescent Thiol Probes Based on Metal-Sulfur Coordination

| Probe Name/Type | Metal Center | Mechanism | Target Analyte(s) | Key Features |

|---|---|---|---|---|

| FlAsH-EDT2 | Arsenic (III) | As(III) forms a stable cyclic complex with two pairs of vicinal thiols, displacing quenching EDT molecules. | Proteins with tetracysteine tags | High specificity for proteins with genetically encoded tetracysteine motifs. |

| Hg(DST)2 | Mercury (II) | Fluorescence is quenched by coordination with Hg²⁺. Thiols sequester Hg²⁺, restoring fluorescence. | Glutathione, Cysteine, Homocysteine | Reversible "OFF-ON" fluorescence mechanism; high sensitivity with sub-micromolar detection limits. |

| RAs(OH)2 type probes | Arsenic (III) | The attack of thiolate anions on the As(III) center leads to the formation of a stable cyclic complex. | Closely spaced cysteines | The formation of the cyclic complex is more stable than linear structures with single thiols. |

Reduction-Based Mechanisms for Hydrogen Sulfide Detection

Hydrogen sulfide (H₂S) is a gasotransmitter with significant biological roles, and its detection is of great interest. Fluorescent probes for H₂S often capitalize on its strong reducing ability. Two of the most widely used strategies involve the H₂S-mediated reduction of either an azide (B81097) group (-N₃) or a nitro group (-NO₂) to an amine group (-NH₂). nih.gov

Probes designed with this mechanism incorporate an azide or a nitro group, which are strong electron-withdrawing groups, into a fluorophore scaffold. These electron-withdrawing groups typically quench the fluorescence of the molecule. H₂S selectively reduces the azide or nitro group to an electron-donating amino group. nih.govrsc.org This chemical transformation alters the electronic properties of the fluorophore, often restoring a donor-π-acceptor (D-π-A) structure, which "turns on" or significantly enhances the fluorescence. nih.gov

The reduction of azides by H₂S is a particularly popular approach due to its high selectivity over other biological thiols like glutathione and cysteine. rsc.org This bioorthogonal reaction allows for the specific detection of H₂S in complex biological environments. Similarly, the reduction of a nitro group to an amine can lead to a strong turn-on fluorescence response and is another effective method for H₂S sensing. nih.gov

These reduction-based probes have been developed using a variety of fluorophore platforms, including rhodamines (e.g., SF1, SF2), cyanines (e.g., Cy-N₃), and naphthalimides (e.g., HSN2), offering a range of emission wavelengths and sensitivities. rsc.org Some probes are designed to provide a ratiometric response, where the reduction of the recognition group causes a shift in the emission wavelength, allowing for more accurate quantification by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov

Table 5: Fluorescent Probes for Hydrogen Sulfide Based on Reduction Mechanisms

| Probe Name | Recognition Group | Fluorophore Scaffold | Mechanism | Key Features |

|---|---|---|---|---|

| Sulfidefluor-1 (SF1), Sulfidefluor-2 (SF2) | Azide | Rhodamine | H₂S-mediated reduction of the aryl azide to an aniline, triggering a fluorescent turn-on response. | High selectivity for H₂S over other reactive sulfur, oxygen, and nitrogen species. rsc.org |

| Cy-N₃ | Azide | Cyanine | Azide reduction by H₂S causes a 40 nm red-shift in fluorescence emission. | Ratiometric fluorescent indicator for H₂S with a detection limit of 80 nM. rsc.org |

| Hydrosulfide Naphthalimide-2 (HSN2) | Azide | 4-azido-1,8-naphthalimide | Selective reaction with H₂S gives a turn-on fluorescence response. | Operates in living cells with good signal-to-noise ratios. rsc.org |

| Probe 11 | Nitro | NIR fluorophore | Reduction of the nitro group to an amino group induces a ratiometric fluorescence change. | Ratiometric near-infrared probe. nih.gov |

| LS-1 | Azide | Self-immolative linker | H₂S triggers a rapid reduction of the azide, leading to self-immolation and fluorophore release. | Faster response rate than traditional reduction-based probes; 24 nM detection limit. |

Categorization of Fluorescent Thiol Probes by Target Specificity

Probes for Total Biothiols and Non-Protein Thiols (NPSH)

The design of these probes often utilizes the high nucleophilicity of the thiol group. nih.gov A common strategy involves a 1,4-addition reaction (Michael addition) of the thiol to an α,β-unsaturated ketone within the probe's structure. For instance, a probe developed based on a fluorescein (B123965) scaffold remains in a non-fluorescent, spirocyclic form. The addition of a thiol (Cys, Hcy, or GSH) to the α,β-unsaturated ketone triggers a spiro ring-opening, which "turns on" the fluorescence of the fluorescein molecule. This type of probe exhibits a similar fluorescence enhancement for Cys, Hcy, and GSH, making it an effective tool for quantifying total NPSH. nih.gov Another approach involves using probes with a diselenide bond incorporated into a fluorophore like fluorescein; the probe's fluorescence is quenched until the diselenide bond is cleaved by thiols, providing a rapid response to the total thiol pool. rsc.org

Probes for Specific Biothiols

Achieving selectivity for a single biothiol species from a mixture is a complex task, primarily because GSH is present in millimolar concentrations, whereas Cys and Hcy are found at much lower micromolar levels. nih.govmdpi.com Despite this challenge, various strategies have been developed to construct probes that can selectively detect Cys, Hcy, or GSH. mdpi.comnih.gov

Probes that selectively detect Cys often exploit the unique proximity of its amino (-NH2) and thiol (-SH) groups. acs.org A widely used mechanism involves a tandem reaction of Michael addition followed by an intramolecular cyclization. acs.orgresearchgate.net In this design, the probe contains an acrylate (B77674) group. The thiol group of Cys first undergoes a Michael addition reaction with the acrylate. Subsequently, the adjacent amino group of Cys performs an intramolecular cyclization by attacking the carbonyl carbon of the acrylate group. This two-step process releases the fluorophore, leading to a detectable change in fluorescence. mdpi.comresearchgate.net This strategy effectively discriminates Cys from GSH, as GSH lacks a primary amino group adjacent to its thiol to facilitate the secondary cyclization step. mdpi.com

Another strategy for Cys detection is the use of probes containing an aldehyde group. The reaction of Cys with the aldehyde forms an unstable thiazolidine (B150603) product through cyclization, which then triggers the hydrolysis of a spirolactam ring on a rhodamine fluorophore, resulting in a significant fluorescence enhancement. acs.org Probes like ZHJ-X , based on a cyanobiphenyl structure, have also been designed to specifically recognize Cys. nih.gov Similarly, a coumarin-based probe (Probe 1 ) incorporating a 2,4-dinitrobenzenesulfonyl (DNBS) recognition unit shows high selectivity for Cys, with the reaction cleaving the DNBS group and releasing the highly emissive coumarin (B35378) fluorophore. nih.gov

Distinguishing Hcy from the structurally similar Cys is a significant challenge. researchgate.net The primary structural difference is that Hcy has an additional methylene (B1212753) group in its carbon backbone. This subtle difference is exploited by probes that rely on an intramolecular cyclization reaction. While Cys forms a five-membered ring in such reactions, Hcy forms a more thermodynamically stable six-membered ring. researchgate.netnih.gov

Probes such as P-Hcy-1 and P-Hcy-2 have been developed based on this principle. These pyrene-based probes contain both an acryloyl group and an aldehyde group. The reaction with Hcy involves a Michael addition of the thiol to the acryloyl moiety and the formation of a six-membered ring at the aldehyde center, leading to a selective fluorescence enhancement. researchgate.netnih.gov Cys reacts much less efficiently, failing to produce a significant fluorescence response. researchgate.net Another probe, S1-4 , based on a Rhodamine B scaffold, was also designed to selectively react with both the amino and thiol groups of Hcy, allowing for its detection in blood serum. nih.gov

Given that GSH is the most abundant biothiol, probes designed for its detection must exhibit excellent selectivity over Cys and Hcy. mdpi.comnih.gov Various recognition mechanisms are employed to achieve this, including nucleophilic aromatic substitution (SNAr), Michael addition, and multi-site reactions that leverage the unique structural features of GSH. nih.govtandfonline.com The γ-glutamyl and glycyl residues of GSH introduce steric hindrance and specific recognition sites not present in Cys or Hcy. nih.gov

For example, the NIR probe BODIPY-diONs uses two 2,4-dinitrobenzenesulfonyl (DNBS) units as quenching groups. These groups are selectively cleaved by GSH, triggering a strong near-infrared fluorescence enhancement within seconds. tandfonline.com Probes based on naphthalimide fluorophores with a thioether recognition group have also been shown to be highly selective for GSH. nih.gov In these probes, a photoinduced electron transfer (PET) process from the naphthalimide to a 4-nitrobenzene acceptor quenches fluorescence. The reaction with GSH cleaves the thioether, interrupting the PET process and causing a significant increase in fluorescence. nih.gov

The development of probes that can simultaneously distinguish between Cys, Hcy, and GSH is a key area of research. nih.gov These probes often employ sophisticated mechanisms that produce distinct optical signals for each biothiol.

One strategy involves using probes with multiple binding sites or reaction pathways that lead to different fluorescent products depending on the analyte. tandfonline.comnih.gov For example, a probe can be designed where Cys, Hcy, and GSH react at different sites, yielding products with blue, red, and green fluorescence, respectively. tandfonline.com Another approach uses a single probe that yields different emission signals upon reaction. The probe BPN-NBD , for instance, was designed to discriminate Cys/Hcy from GSH under a single excitation wavelength. frontiersin.orgnih.gov It reacts with GSH to produce a distinct blue fluorescence, while its reaction with Cys or Hcy results in a mixed blue-green fluorescence. frontiersin.orgnih.gov

Nucleophilic aromatic substitution (SNAr) reactions are also used to discriminate Cys and Hcy from GSH. In this mechanism, a fluorophore with a labile substituent reacts with the thiol group. The amino group of Cys or Hcy can then displace the sulfur atom via a five- or six-membered ring transition state, a reaction that the bulkier GSH cannot undergo. nih.gov

A more subtle strategy for discriminating among biothiols is to exploit the differences in their reaction rates with a specific probe. acs.org Even if a probe can react with multiple thiols, the kinetics of these reactions can vary significantly. By carefully selecting the reaction time, it is possible to selectively detect the thiol that reacts the fastest.

For example, the reaction of a probe with Cys might be completed in minutes, while the reaction with GSH under the same conditions could be significantly slower. This allows for a "kinetic window" in which the fluorescence signal is predominantly from the reaction with Cys. This approach requires precise control over reaction conditions and timing. The rates of thiol-Michael addition reactions, a common mechanism in probe design, are quantifiable, with some probes exhibiting second-order rate constants in the range of 40–200 M⁻¹s⁻¹. nih.gov Detailed kinetic models can be developed to understand and predict the behavior of these reaction-based systems, allowing for the optimization of probes that rely on differential kinetics for their selectivity. acs.orgnih.gov

Table of Mentioned Compounds

Strategies for Discrimination Among Cys, Hcy, and GSH

Utilizing Differences in pKa Values of Thiolates

The acidity of the thiol proton, reflected in its pKa value, can be a key determinant for selective detection. Thiolates (RS⁻), the deprotonated form of thiols, are the primary nucleophilic species that react with many fluorescent probes. The concentration of the thiolate is dependent on the pKa of the thiol and the pH of the medium. This principle can be exploited to differentiate between thiols with distinct pKa values.

A notable example of this strategy is the selective detection of selenocysteine (B57510) (Sec) over cysteine (Cys). The selenol group in Sec has a pKa of approximately 5.2, which is significantly lower than the pKa of the thiol group in Cys (around 8.5). mdpi.com This difference means that at a lower pH, Sec exists to a greater extent in its more nucleophilic selenolate form compared to Cys. Consequently, fluorescent probes designed to react with the anionic form of the thiol or selenol can selectively label Sec at acidic pH, while the reactivity with Cys is diminished. For instance, iodoacetamide-based fluorescent probes have been shown to effectively alkylate selenol groups in selenoproteins at low pH, a condition where the alkylation efficiency for thiols is reduced. mdpi.com

Similarly, the differentiation between aromatic and aliphatic thiols can be achieved by leveraging their pKa differences. Aromatic thiols, such as thiophenol, are generally more acidic (have a lower pKa) than aliphatic thiols due to the resonance stabilization of the thiophenolate anion. This increased acidity leads to a higher concentration of the more reactive thiophenolate at neutral pH, enabling selective reaction with certain probes over aliphatic thiols like glutathione (B108866).

| Feature | Selenocysteine (Sec) | Cysteine (Cys) | Thiophenol | Aliphatic Thiols (e.g., GSH) |

| pKa | ~5.2 | ~8.5 | Lower | Higher |

| Reactivity at low pH | Higher | Lower | - | - |

| Reactivity at neutral pH | - | - | Higher | Lower |

| Basis for Selectivity | Preferential deprotonation at acidic pH | Preferential deprotonation at neutral pH |

Leveraging Varied Spacing between Sulfhydryl and Amino Groups

The unique spatial arrangement of functional groups within different biothiols provides a powerful strategy for their selective detection. Cysteine (Cys) and homocysteine (Hcy) are structurally similar amino acids, both containing a sulfhydryl (-SH) and an amino (-NH₂) group. The key difference lies in the length of the carbon chain separating these two groups: Cys has a two-carbon backbone between the α-carbon and the sulfur atom, while Hcy has a three-carbon backbone.

This structural variance is exploited by probes that undergo a tandem reaction involving both the sulfhydryl and amino groups. A common approach involves an initial reaction of the thiol with an aldehyde group on the probe, followed by an intramolecular cyclization with the nearby amino group. In the case of Cys, this results in the formation of a five-membered thiazolidine ring. For Hcy, the longer spacer leads to the formation of a six-membered thiazinane ring. The kinetics and thermodynamics of forming these different ring sizes can be distinct, leading to selective detection.

For example, a probe can be designed so that the formation of the five-membered thiazolidine ring with Cys is rapid and leads to a significant fluorescence "turn-on" response, while the corresponding reaction with Hcy to form the six-membered ring is much slower or results in a different spectral shift. Probe 27 , for instance, capitalizes on the slightly different basicity of the thiazolidine (pKa ~5.7) and thiazinane (pKa ~6.7) heterocycles formed upon reaction with Cys and Hcy, respectively. rsc.org By carefully controlling the pH, it is possible to selectively protonate the thiazinane nitrogen, which can affect the fluorescence output, thereby distinguishing Hcy from Cys. rsc.org This strategy of converting subtle structural differences into distinct optical signals is a cornerstone of selective biothiol probe design.

| Biothiol | Spacer Length (between α-carbon and S) | Ring Formed upon Cyclization | Ring Size |

| Cysteine (Cys) | 2 Carbons | Thiazolidine | 5-membered |

| Homocysteine (Hcy) | 3 Carbons | Thiazinane | 6-membered |

Multi-Site Reaction Designs for Simultaneous Detection

To address the challenge of concurrently monitoring several biothiols within a complex biological milieu, researchers have developed sophisticated fluorescent probes with multiple reaction sites. These probes are engineered to interact differently with various thiols, resulting in distinct and resolvable fluorescent signals, often across different emission channels. This approach allows for the simultaneous detection and differentiation of key biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).

One innovative example is a probe developed by integrating chlorinated coumarin and benzothiazolylacetonitrile, which features four potential reaction sites. This multi-faceted design enables different reaction mechanisms for different biothiols. Consequently, the probe exhibits distinct fluorescence turn-on responses for Cys, Hcy, and GSH at different emission wavelengths (457 nm, 559 nm, and 529 nm, respectively) when excited at appropriate wavelengths. This allows for the simultaneous imaging of endogenous Cys and GSH in living cells.

Another powerful multi-signal probe, HMN , was designed for the simultaneous discrimination of Cys/Hcy, GSH, and even hydrogen sulfide (B99878) (H₂S). rsc.org This probe responds to each of these biothiols with unique fluorescence signals at three well-separated emission bands (blue, green, and red). rsc.org The ability to generate a multi-color fluorescence "fingerprint" for each analyte provides a robust method for their simultaneous detection in biological environments. rsc.org Such multi-site and multi-signal strategies represent a significant advancement in the field, offering powerful tools to investigate the interconnected roles of different biothiols in physiological and pathological processes. rsc.org

| Probe | Target Analytes | Detection Principle | Emission Channels |

| Chlorinated coumarin-benzothiazolylacetonitrile | Cys, Hcy, GSH | Multiple binding sites and reaction mechanisms | 457 nm (Cys), 559 nm (Hcy), 529 nm (GSH) |

| HMN | Cys/Hcy, GSH, H₂S | Multi-channel fluorescence mode | Blue, Green, and Red emission bands |

Fluorescent Probes for Hydrogen Sulfide (H₂S)

Hydrogen sulfide (H₂S) is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in various physiological processes. acs.orgmdpi.com The development of fluorescent probes for H₂S is vital for understanding its complex biological functions. These probes are typically designed based on the unique chemical properties of H₂S, such as its strong nucleophilicity and reducing ability.

Common design strategies for H₂S probes include:

Reduction of Azides or Nitro Groups: H₂S is a potent reducing agent capable of reducing weakly fluorescent or non-fluorescent aromatic azides and nitro groups to highly fluorescent amines. This reduction-triggered fluorescence turn-on is a widely used mechanism.

Nucleophilic Addition/Cyclization: The high nucleophilicity of H₂S allows it to readily attack electrophilic centers on a probe. This can trigger a cascade of reactions, such as a cyclization that releases a fluorophore or alters its electronic properties, leading to a change in fluorescence.

Thiolysis of Dinitrophenyl Ethers: Probes containing a 2,4-dinitrophenyl (DNP) ether group can undergo thiolysis by H₂S, releasing a fluorescent reporter.

These strategies have led to the development of a variety of H₂S probes with high sensitivity and selectivity, enabling real-time imaging in living cells and organisms. acs.orgmdpi.com

| Probe | Sensing Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Response Time | Ref. |

| PHS1 | FRET-based, Nucleophilic reaction with naphthalimide | - | 550 | - | - | acs.org |

| Probe 3 | Azide (B81097) Reduction | - | - | 126 nM | 1 min | mdpi.com |

| Probe 13 | Nucleophilic reaction with NBD group | - | 699 | - | 4 min | frontiersin.org |

| Probe 15 | Nucleophilic Addition | - | 620 | 310 nM | 120 s | frontiersin.org |

| Probe 24 | Nucleophilic addition to o-carboxybenzaldehyde | - | 650 | - | - | frontiersin.org |

| Probe 25 | Reaction with DNPS group | - | - | - | - | mdpi.com |

| Probe 34 | ICT and ESIPT based on disulfide bond cleavage | - | 525/495 (Ratiometric) | - | - | mdpi.com |

Fluorescent Probes for Aromatic Thiols (Thiophenol)

Thiophenol (PhSH) and its derivatives are highly toxic aromatic thiols used extensively in industrial processes. mdpi.com Their detection in environmental and biological systems is of great importance. Fluorescent probes for thiophenol often exploit its higher acidity and nucleophilicity compared to aliphatic thiols.

A common strategy involves nucleophilic aromatic substitution (SₙAr) reactions. Probes are designed with a fluorophore quenched by a leaving group, such as 2,4-dinitrobenzenesulfonate (B1228243). The more nucleophilic thiophenolate anion preferentially attacks the probe, displacing the leaving group and restoring the fluorescence of the reporter. This allows for selective detection of thiophenol over less reactive aliphatic thiols at neutral pH.

| Probe | Fluorophore/System | Excitation (nm) | Emission (nm) | Detection Limit | Key Feature | Ref. |

| Probe 4 | Coumarin-3-amino | - | - | - | >280-fold fluorescence enhancement | mdpi.com |

| Probe 13 | Dicyanomethylene-benzopyran | - | ~670 | 0.15 µM | Near-infrared (NIR) fluorescence | mdpi.com |

| Probe 28 | Two-photon naphthalene-BODIPY (TBET) | - | 586 | - | Two-photon probe | mdpi.com |

| Probe 49 | 7-hydroxy quinolinium | - | - | - | Fast response (k = 24 M⁻¹s⁻¹) | mdpi.com |

Fluorescent Probes for Protein Thiols (PSH)

Protein thiols (PSH), primarily the sulfhydryl groups of cysteine residues, are crucial for protein structure, enzyme catalysis, and redox regulation. mdpi.com Fluorescent probes for PSH are essential for studying these functions and are widely used in proteomics and cell biology.

The most common reagents for labeling PSH are electrophilic compounds that form stable covalent bonds with the nucleophilic thiol group. These include:

Maleimides: These compounds react selectively with thiols via a Michael addition reaction to form a stable thioether linkage. Fluorescent dyes conjugated to a maleimide (B117702) group, such as Alexa Fluor 488 maleimide, are extensively used for protein labeling. nih.gov

Iodoacetamides: These are classic thiol-alkylating agents that react with cysteine residues through an Sₙ2 reaction. Probes like 5-iodoacetamidofluorescein (5-IAF) have been widely employed. mdpi.com

7-Oxanorbornadienes (ONDs): This newer class of probes reacts rapidly and selectively with thiols, resulting in a significant fluorescence enhancement. nih.gov

Selectivity for PSH over small-molecule thiols can be challenging. However, some probes are designed with bulky structures that create steric hindrance, preventing them from reacting with the often-buried or sterically hindered thiols in proteins, thus allowing for the selective detection of non-protein thiols. Conversely, probes like Nap-I , a naphthalimide-based iodoacetamide (B48618), are specifically designed to label Cys and Sec residues within proteins for analysis by methods like SDS-PAGE. mdpi.com

| Probe/Reagent Class | Reaction Mechanism | Excitation (nm) | Emission (nm) | Application | Ref. |

| Maleimides (e.g., Alexa Fluor 488 maleimide) | Michael Addition | ~495 | ~519 | General protein labeling | nih.gov |

| Iodoacetamides (e.g., Nap-I) | Thiol Alkylation (Sₙ2) | - | - | Staining proteins in SDS-PAGE | mdpi.com |

| ThioGlo™3 | Michael Addition (Maleimide-based) | 378 | 446 | HPLC-based thiol detection | mdpi.com |

| 7-Oxanorbornadienes (ONDs) | Michael Addition | 332 | 550 | Fluorogenic labeling of peptides and proteins | nih.gov |

Advanced Fluorescent Thiol Probe Development Strategies

Enhanced Spatiotemporal Resolution in Thiol Imaging

The ability to visualize the dynamics of thiols within living systems with high precision is crucial for understanding their roles in health and disease. Enhanced spatiotemporal resolution in thiol imaging allows researchers to track these important molecules in real-time and within specific subcellular compartments. This has been achieved through the development of sophisticated fluorescent probes designed for specific organelles, deep tissue imaging, and detection in the near-infrared spectrum.

Organelle-Targeting Fluorescent Thiol Probes (e.g., mitochondrial, lysosomal, endoplasmic reticulum)

To understand the specific roles of thiols in different cellular microenvironments, researchers have developed fluorescent probes that can target specific organelles. nih.govmdpi.com These probes are designed with moieties that facilitate their accumulation in the mitochondria, lysosomes, or endoplasmic reticulum, enabling the study of thiol dynamics within these compartments. nih.govmdpi.com

Mitochondrial-Targeting Probes: Mitochondria are central to cellular metabolism and energy production, making them a key area for studying redox biology. nih.gov Fluorescent probes targeting mitochondria often incorporate lipophilic cations, such as triphenylphosphonium (TPP), which accumulate in response to the organelle's negative membrane potential. nih.govmdpi.com For example, MitoSOX, a derivative of hydroethidium appended with a TPP group, is directed to the mitochondria to detect superoxide. nih.gov Another strategy involves using fluorophores like rhodamine, which also possess a delocalized positive charge that aids in mitochondrial accumulation. nih.gov A cyanine-based probe, Cy-DNBS, utilizes a lipophilic cation to target mitochondria and detect biothiols. researchgate.net

Lysosomal-Targeting Probes: Lysosomes are acidic organelles responsible for cellular degradation and recycling. rsc.orgnih.gov Probes designed to target lysosomes often utilize moieties like morpholine, which becomes protonated and trapped within the acidic environment of the lysosome. mdpi.comnih.gov A BODIPY-based fluorescent turn-on probe has been developed for the selective and sensitive detection of intracellular thiols with excellent lysosomal localization. rsc.org Another example is LY-DCM-P, a probe with a large Stokes shift that has been successfully used to monitor fluctuations in lysosomal biothiols. nih.gov

Endoplasmic Reticulum-Targeting Probes: The endoplasmic reticulum (ER) is involved in protein synthesis and folding. nih.gov Targeting the ER can be achieved by incorporating groups like glibenclamide or methyl sulphonamide into the probe's structure. nih.gov ER-targeting probes are generally of a moderate size, possess a cationic character, and have appropriate lipophilicity. nih.gov

| Organelle | Targeting Moiety Example | Probe Example | Fluorophore Class |

|---|---|---|---|

| Mitochondria | Triphenylphosphonium (TPP) | MitoSOX | Hydroethidium |

| Mitochondria | Lipophilic Cation | Cy-DNBS | Cyanine (B1664457) |

| Lysosome | Morpholine | LY-DCM-P | Dicyanomethylene-4H-pyran |

| Lysosome | - | BODIPY-based probe | BODIPY |

| Endoplasmic Reticulum | Glibenclamide | - | - |

Two-Photon Fluorescent Thiol Probes for Deep Tissue Imaging

Two-photon microscopy (TPM) offers significant advantages for imaging deep within living tissues. nih.gov By using two near-infrared photons for excitation, TPM minimizes light scattering, reduces autofluorescence, and causes less photodamage compared to conventional one-photon microscopy. nih.gov This allows for imaging at greater depths, with reports of penetration up to 250 µm. nih.govresearchgate.net

A number of two-photon fluorescent probes have been developed for detecting thiols in live cells and tissues. researchgate.netacs.org For instance, a probe named ASS can be excited by 780 nm femtosecond pulses to detect thiols at depths of 90-180 µm. acs.org Another probe, Z1, based on an N-butyl-naphthalimide fluorophore, has been used to monitor biothiol levels in tissues at depths of 50-250 µm. researchgate.net A two-photon probe based on a 1,8-naphthalimide (B145957) fluorophore has been designed to specifically detect lysosomal thiols. researchgate.net These probes have demonstrated high selectivity and sensitivity for biothiols, enabling detailed imaging of their distribution and dynamics in complex biological environments. researchgate.netacs.orgresearchgate.net

Near-Infrared (NIR) Emitting Fluorescent Thiol Probes

Near-infrared (NIR) fluorescent probes, which absorb and emit light in the 650–1700 nm range, are highly advantageous for in vivo imaging. nih.gov This is because biological tissues have minimal absorption and autofluorescence in the NIR window, allowing for deeper tissue penetration and higher signal-to-background ratios. magtech.com.cnnih.govnih.gov The NIR range is typically divided into two windows: NIR-I (650–900 nm) and NIR-II (900–1700 nm). nih.gov

A variety of NIR probes for biothiols have been developed based on different fluorophores, including rhodamine, BODIPY, and cyanine dyes. magtech.com.cnrsc.org For example, the probe XB-F, based on a fluorinated NIR Rhodol, emits light at 700 nm with a large Stokes shift of 161 nm upon reacting with biothiols. rsc.org Another NIR probe, Cy-DNBS, exhibits a shift in its absorption peak from 592 nm to 726 nm and an increase in fluorescence at 762 nm in the presence of biothiols. mdpi.com These probes have been successfully used to image both exogenous and endogenous biothiols in cells and in vivo. rsc.orgmdpi.com

| Probe Name | Fluorophore Class | Emission Wavelength (nm) | Key Feature |

|---|---|---|---|

| XB-F | Fluorinated NIR Rhodol | 700 | Large Stokes shift (161 nm) |

| Cy-DNBS | Thioxanthene-hemicyanine | 762 | Fluorescence and photoacoustic imaging capabilities |

| NIR-5 | Cyanine | 928 | Selective for Cysteine |

| NIR-11 | Cyanine/NBD | 550 | Distinguishes GSH from Cys/Hcy |

| NIR-20 | - | 540 and 730 | Distinguishes GSH from Cys/Hcy |

Quantitative Measurement Approaches with Fluorescent Thiol Probes

While qualitative imaging of thiols is informative, quantitative measurements are essential for a deeper understanding of their physiological and pathological roles. Advanced fluorescent probe strategies have been developed to provide more accurate and reliable quantification of thiol concentrations in biological systems.

Ratiometric Sensing for Quantitative Analysis

Ratiometric fluorescent probes offer a significant advantage for quantitative analysis by providing an internal reference for calibration. nih.gov This method relies on measuring the change in fluorescence intensity at two different emission wavelengths, which minimizes interference from factors such as probe concentration, excitation light fluctuations, and environmental effects. nih.govmdpi.comnih.gov The design of ratiometric probes often involves combining two fluorophores: a reference fluorophore and a dynamic fluorophore that responds to the analyte. nih.gov

Several mechanisms are employed in the design of ratiometric probes, including Förster resonance energy transfer (FRET), photo-induced electron transfer (PET), and internal charge transfer (ICT). nih.govrsc.org For example, a naphthalimide-based probe has been designed to detect glutathione (B108866) (GSH) quantitatively using a ratiometric fluorescence method. rsc.org Another ratiometric probe was developed based on a supramolecular encapsulation and dye competition concept for the detection of biological thiols. nih.gov FRET-based ratiometric probes have also been constructed for imaging thiols in living cells. rsc.org

Validation of Fluorescent Probe Data with Orthogonal Methods (e.g., Mass Spectrometry)

To ensure the accuracy and reliability of quantitative data obtained from fluorescent probes, it is crucial to validate the results using orthogonal methods. nih.gov Mass spectrometry (MS) is considered the gold standard for metabolite quantification and serves as a powerful complementary technique to fluorescence microscopy. nih.govnih.gov

While fluorescent probes offer excellent spatial and temporal resolution for detecting thiols in living cells, MS-based methods provide precise quantification of thiol species. nih.gov The combination of these two techniques allows for cross-validation of results, enhancing the confidence in the quantitative data. nih.govnih.gov It is recommended that when developing new quantitative fluorescent probes, the results should be cross-checked with MS-based thiol quantification methods. nih.govnih.gov Other analytical techniques, such as high-performance liquid chromatography (HPLC), are also employed for the quantification of thiols and can be used to validate fluorescence-based measurements. mdpi.commurdoch.edu.au

Design of Reversible Fluorescent Thiol Probes

The ability to monitor dynamic changes in thiol concentrations in real-time is a significant advantage for understanding cellular redox homeostasis. Reversible fluorescent probes are designed to bind and release thiols, allowing for the continuous tracking of their fluctuations. The design of such probes predominantly relies on chemical reactions that can proceed in both forward and reverse directions under physiological conditions. Key strategies include leveraging the reversible nature of Michael addition reactions and disulfide cleavage.

Michael Addition-Based Probes:

The Michael addition reaction, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of reversible probe design due to its inherent reversibility. glpbio.com Probes incorporating a Michael acceptor can react with thiols to form an adduct, leading to a change in fluorescence. This reaction can be reversed when the thiol concentration decreases, allowing the probe to return to its initial state.